3-Fluoro-2-(pyrrolidin-1-yl)aniline
Description
3-Fluoro-2-(pyrrolidin-1-yl)aniline is an aromatic amine derivative featuring a fluorine atom at the meta-position (C3) and a pyrrolidin-1-yl group at the ortho-position (C2) on the benzene ring.
Properties
IUPAC Name |
3-fluoro-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRMNRMOBKKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296664 | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-57-1 | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyrrolidin-1-yl)aniline typically involves the nucleophilic substitution reaction of 3-fluoroaniline with pyrrolidine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include pyrrolidine, 3-fluoroaniline, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the nucleophilic attack of pyrrolidine on the fluorinated aniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds
Scientific Research Applications
3-Fluoro-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyrrolidine ring play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues from Phenoxyaniline and Sulfonamide Derivatives ()
The compounds below share an aniline core with pyrrolidin-1-yl or phenoxy substituents but differ in substitution patterns and functional groups:
Key Observations :
- Substituent Position: Fluorine at C2 (as in 33b) or C3 (hypothetically in the target compound) alters electronic effects. C2-substituted fluorophenoxy derivatives show distinct ¹⁹F NMR shifts (-76.55 ppm), suggesting environmental sensitivity .
- Lipophilicity: Fluorine increases LogD (lipophilicity), enhancing membrane permeability. For example, 33b (fluorophenoxy) is likely more lipophilic than non-fluorinated analogs like 32b .
Pyrrolidin-1-yl Aniline Derivatives with Cyclohexyl Substituents ()
The compound N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline shares a 3-(pyrrolidin-1-yl)aniline core but replaces fluorine with a bulky 4-methylcyclohexyl group:
Key Differences :
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance hydrogen-bonding interactions, unlike the electron-neutral cyclohexyl group.
Fluorinated Pyrrolidine Derivatives in Catalogs ()
- Fluorophenyl-Pyrrolidine Hybrids (): (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol demonstrates how fluorine enhances metabolic stability and target engagement in chiral molecules .
Biological Activity
3-Fluoro-2-(pyrrolidin-1-yl)aniline is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a fluorine atom at the 3-position of the aniline ring and a pyrrolidine group. The presence of the pyrrolidine ring is significant, as it influences the compound's interactions with various biological targets.
Target Interactions:
The compound's biological activity is primarily attributed to its ability to interact with enzymes, receptors, and proteins. The pyrrolidine moiety allows for effective binding to specific sites on these biomolecules, modulating their activity.
Biochemical Pathways:
Research indicates that compounds containing a pyrrolidine ring can influence multiple biological pathways. For instance, they may affect cell signaling, gene expression, and metabolic processes by altering enzyme activity through competitive inhibition or allosteric modulation.
Anticancer Properties
Studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research findings suggest that it can inhibit the growth of several bacterial strains, indicating its potential as a therapeutic agent against infections.
Case Study: In Vivo Efficacy
A study evaluated the in vivo efficacy of a related compound in a mouse model. The compound was administered intraperitoneally at a dosage of 50 mg/kg for 15 days. Results indicated no significant body weight loss or adverse effects compared to control groups, suggesting a favorable safety profile .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the fluorine substituent significantly affect biological potency. For instance, removing the fluorine group resulted in a notable decrease in activity against calcium channels, underscoring the importance of this functional group for optimal binding and efficacy .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended methods for synthesizing 3-Fluoro-2-(pyrrolidin-1-yl)aniline in laboratory settings?
A common approach involves nucleophilic substitution on fluorinated aniline precursors. For example, substituting a halogen or nitro group at the 2-position with pyrrolidine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Catalytic bases like K₂CO₃ or Et₃N can enhance reactivity. Similar pathways are documented for structurally related aniline derivatives .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
Store in tightly sealed containers under inert gas (N₂/Ar) in a dry, well-ventilated area. Avoid exposure to moisture, light, and oxidizing agents. Use PPE including nitrile gloves, safety goggles, and lab coats. Dust formation should be minimized during handling to reduce inhalation risks, as per safety protocols for analogous fluorinated anilines .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Identify aromatic proton environments and coupling patterns (e.g., fluorine-adjacent protons show distinct splitting).
- ¹⁹F NMR : Confirm fluorine substitution and electronic effects.
- HRMS : Validate molecular weight (exact mass ~180.09 g/mol).
- IR Spectroscopy : Detect NH₂ stretching (~3400 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from isomerization or residual solvents. Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations. High-resolution mass spectrometry (HRMS) with ppm-level accuracy can distinguish between isobaric species. For example, exact mass analysis (e.g., 179.025 g/mol for related fluorinated anilines) clarifies molecular composition .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The electron-donating pyrrolidinyl group activates the aromatic ring toward electrophilic substitution, while the fluorine atom directs reactivity to specific positions (e.g., para to fluorine). In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the pyrrolidine ring may require bulky ligands (e.g., XPhos) to improve yields. Computational modeling (DFT) can predict regioselectivity .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Hydrolysis is accelerated in polar protic solvents (e.g., water/ethanol mixtures) under acidic or basic conditions. Stability studies show that neutral pH (6–8) and anhydrous aprotic solvents (e.g., THF) minimize degradation. Monitor decomposition via HPLC, noting byproducts like 3-fluoroaniline or pyrrolidine derivatives .
Q. What strategies mitigate byproduct formation during para-functionalization of this compound?
Protect the amino group with Boc or acetyl moieties before functionalization. Optimize reaction temperatures (e.g., 0–25°C for nitration) to suppress side reactions. Catalyst screening (e.g., CuI for Ullman couplings) improves selectivity. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradients) isolates the desired product .
Q. How does the pyrrolidin-1-yl group influence the compound’s electronic properties compared to other N-substituents?
The pyrrolidine ring provides strong electron donation via conjugation, increasing electron density at the aromatic ring. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl), which reduce reactivity in electrophilic substitutions. Cyclic voltammetry or Hammett substituent constants (σₚ) quantify these effects .
Methodological Considerations
- Purification : Column chromatography with silica gel (70–230 mesh) and gradient elution (hexane:EtOAc 4:1 to 1:1) effectively separates impurities. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
- Safety Protocols : Follow spill containment measures (e.g., absorb with vermiculite) and dispose of waste via certified hazardous chemical disposal services .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
